molecular formula C8H17N B1589246 (R)-(-)-1-Cyclohexylethylamine CAS No. 5913-13-3

(R)-(-)-1-Cyclohexylethylamine

Cat. No. B1589246
CAS RN: 5913-13-3
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-SSDOTTSWSA-N
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Description

(-)-1-Cyclohexylethylamine, also known as (−)-1-phenylethylamine or (−)-1-cyclohexylethylamine, is an organic compound with the formula C8H15N. It belongs to the class of organic compounds known as amines, which are compounds containing a nitrogen atom. (−)-1-Cyclohexylethylamine is a colorless liquid with a strong, pungent odor. (−)-1-Cyclohexylethylamine has been used in a variety of applications, including as a reagent in organic synthesis, as a stimulant in the pharmaceutical industry, and as a precursor in the production of other compounds.

Scientific Research Applications

1. As a Resolving Agent in Stereochemistry

(R)-(-)-1-Cyclohexylethylamine is used in the resolution of other compounds via diastereomeric salt formation. For instance, it has been effectively employed for the resolution of 1-cyclohexylethylamine with enantiopure 2-phenylacetic acids, yielding the less-soluble diastereomeric salt (Sakai et al., 2006).

2. In Synthesis of Platinum Complexes

This chemical plays a crucial role in the synthesis of new platinum(II) and platinum(IV) complexes, showcasing its versatility in inorganic chemistry and potential applications in catalysis and materials science (Khokhar & Deng, 1992).

3. In Homogeneous Catalysis

It is utilized in homogeneous catalytic processes, such as the dehydrogenation and dehydrocoupling of amine-borane adducts. This illustrates its role in facilitating significant chemical transformations, which is essential in the development of new catalytic methods (Sloan et al., 2009).

4. In Optical Resolution

(R)-(-)-1-Cyclohexylethylamine is also significant in optical resolution processes, aiding in the separation of enantiomers of various compounds. This is crucial in areas like pharmaceuticals where the chirality of a molecule can drastically alter its biological activity (Bereczki et al., 2019).

5. In Material Science

Furthermore, this compound is used in the functionalization of materials, such as in the creation of chiral polyoxometalates. This area of research is significant for the development of new materials with unique properties, particularly in the field of catalysis (Patel & Patel, 2012).

properties

IUPAC Name

(1R)-1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1-Cyclohexylethylamine

CAS RN

5913-13-3
Record name (-)-1-Cyclohexylethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5913-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-α-cyclohexanemethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
K Turani‐I‐Belloto, D Granier, PG Yot… - …, 2023 - Wiley Online Library
A new solid amine borane is reported here. The reaction of (R)‐(−)‐1‐cyclohexylethylamine (a liquid at room temperature) with borane dimethylsulfide yields crystals of pure (R)‐N‐1‐…
K Patel, A Patel - Inorganica Chimica Acta, 2012 - Elsevier
A new chiral polyoxometalates based functionalized material comprising Keggin type mono manganese substituted phosphotungstate and enantiopure R-(−)-1-cyclohexylethylamine …
Number of citations: 12 www.sciencedirect.com
AD Zodge, P Bombicz, E Székely, G Pokol… - Thermochimica …, 2017 - Elsevier
The system of intermolecular interactions is very similar in the solid state of the chiral and racemic α-methoxyphenylacetic acids (α-MPAA) indicated by both Differential Scanning …
Number of citations: 5 www.sciencedirect.com
A Zodge, M Kőrösi, M Tárkányi, J Madarász… - Chemical and …, 2017 - hrcak.srce.hr
One of the major drawbacks of diastereomeric salt precipitation based enantioseparation is the time and solvent requirement of crystallization. In the gas antisolvent (GAS) approach, …
Number of citations: 6 hrcak.srce.hr
RL Johnson, R Wiethe, W Stuart, P Hancock, A Newton - waters.com
Monomers are the low molecular weight building blocks used in the construction of combinatorial libraries. Confirmation of the identity and purity of these compounds, prior to using …
Number of citations: 0 www.waters.com
M Seki, S Yamada, T Kuroda, R Imashiro… - Synthesis, 2000 - thieme-connect.com
A practical synthesis of 11-membered C2-symmetric binaphthyl ketone (R)-1, a catalyst for asymmetric epoxidation, was developed.(±)-1, 1’-Binaphthyl-2, 2’-dicarboxylic acid [(±)-6] was …
Number of citations: 55 www.thieme-connect.com
C Eerdun, S Hisanaga, J Setsune - Angewandte Chemie …, 2013 - Wiley Online Library
Hexapyrrole-α, ω-dialdehyde, which has eight donor atoms, afforded a dipalladium (II) single helicate (see picture; Pd pink, O red, N blue). A rapid interchange of the helical screw was …
Number of citations: 32 onlinelibrary.wiley.com
W Iwanek, J Mattay - Journal of Photochemistry and Photobiology A …, 1992 - Elsevier
Stability constants of complexes in the ground state of S(−)-2,2′-dihydroxy-1,1′-binaphthyl(binaphthol, BiOH) with S(−)- and R(+)-1-phenylethylamine (PEA), S(+)- and R(−)-1-…
Number of citations: 64 www.sciencedirect.com
DM Wong, SJ Simpson - Polyhedron, 2006 - Elsevier
Diastereomeric salts [(η 5 -C 5 H 5 )Ru(PPh 3 )(CN t Bu)(NH 2 R)]PF 6 containing both a chiral metal centre and an α-chiral amine ligand have been prepared. The use of diamagnetic …
Number of citations: 1 www.sciencedirect.com
Y Du, J Wu, G Li, X Wang, Z Song, C Deng… - Journal of Colloid and …, 2022 - Elsevier
The practical applications of perovskite solar cells (PSCs) are limited by the further improvement of their stability and performance. Interface engineering is a promising strategy to solve …
Number of citations: 12 www.sciencedirect.com

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